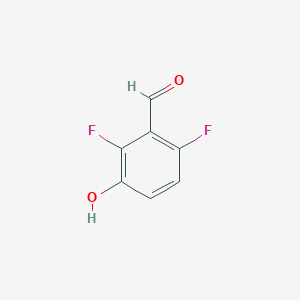

2,6-Difluoro-3-hydroxybenzaldehyde

Description

The exact mass of the compound 2,6-Difluoro-3-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Difluoro-3-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGSYGIEJAONJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344046 | |

| Record name | 2,6-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152434-88-3 | |

| Record name | 2,6-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoro-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Difluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Difluoro-3-hydroxybenzaldehyde, a key building block in medicinal chemistry and organic synthesis. This document collates available data on its physical characteristics, spectral properties, and reactivity, alongside generalized experimental protocols for its synthesis and purification.

Core Chemical Properties

2,6-Difluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₄F₂O₂.[1][2][3] Its structure, featuring two electron-withdrawing fluorine atoms and a hydroxyl group on the benzene ring, imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 152434-88-3 | [1][2][3] |

| Molecular Formula | C₇H₄F₂O₂ | [1][2][3] |

| Molecular Weight | 158.10 g/mol | [1][2][3] |

| Appearance | Orange to pale brown powder | [4] |

| Melting Point | 110-114 °C | [3] |

| Boiling Point | 229.9 ± 35.0 °C at 760 mmHg | [3] |

| Purity | ≥98% | [2][3] |

| Storage | 4°C, stored under nitrogen | [2][3] |

Table 2: Computational Data

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |

| LogP | 1.4829 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton spectrum is expected to show signals for the aldehyde proton (around 9.8-10.1 ppm), the hydroxyl proton (variable, likely broad), and two aromatic protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon of the aldehyde group (around 190 ppm), and aromatic carbons, with their chemical shifts influenced by the fluorine and hydroxyl substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretching of the hydroxyl group (broad, ~3200-3600 cm⁻¹)

-

C-H stretching of the aldehyde group (~2750 and ~2850 cm⁻¹)

-

C=O stretching of the aldehyde group (~1680-1700 cm⁻¹)

-

C-F stretching (~1100-1300 cm⁻¹)

-

Aromatic C=C stretching (~1450-1600 cm⁻¹)

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 158. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially HF. Predicted collision cross-section data for various adducts are available.[5]

Chemical Reactivity and Synthesis

The chemical reactivity of 2,6-Difluoro-3-hydroxybenzaldehyde is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.

-

Aldehyde Group: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions (e.g., formation of imines, oximes, and cyanohydrins).

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated. It can also be alkylated or acylated.

-

Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, which can influence the regioselectivity of further electrophilic aromatic substitution reactions. They can also be susceptible to nucleophilic aromatic substitution under certain conditions.

Generalized Synthesis Workflow

The synthesis of substituted hydroxybenzaldehydes often employs formylation reactions of the corresponding phenols. A common method is the Vilsmeier-Haack reaction.

Caption: Generalized workflow for the synthesis of substituted hydroxybenzaldehydes.

Experimental Protocols

While a specific, detailed protocol for the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde is not publicly available, the following are generalized methods for the synthesis and purification of similar aromatic aldehydes.

1. Synthesis via Vilsmeier-Haack Reaction (General Protocol)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.

-

Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl chloride (POCl₃) or oxalyl chloride with dimethylformamide (DMF) in an appropriate solvent like acetonitrile, often at reduced temperatures.

-

Reaction: The substituted phenol (in this case, 2,6-difluorophenol) is dissolved in a suitable solvent and added dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature. The reaction mixture is stirred for several hours.

-

Work-up: The reaction is quenched by pouring it onto ice-water. The resulting mixture is then typically neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product is obtained after removal of the solvent under reduced pressure. Further purification is achieved by recrystallization or column chromatography.

2. Purification by Recrystallization (General Protocol)

Recrystallization is a common technique for purifying solid organic compounds.

-

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Procedure: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.

3. Purification by Column Chromatography (General Protocol)

Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.

-

Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) is a solvent or a mixture of solvents chosen to achieve good separation of the desired compound from impurities.

-

Procedure: A slurry of the stationary phase in the mobile phase is packed into a column. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed (e.g., by TLC) to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified compound.

Safety Information

2,6-Difluoro-3-hydroxybenzaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

Substituted hydroxybenzaldehydes are important intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability and binding affinity. As such, 2,6-Difluoro-3-hydroxybenzaldehyde serves as a valuable starting material for the synthesis of novel pharmaceutical candidates and other functional organic materials.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in a safe and controlled environment.

References

- 1. 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,6-Difluoro-3-hydroxybenzaldehyde | 152434-88-3 [sigmaaldrich.com]

- 4. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. PubChemLite - 2,6-difluoro-3-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2,6-Difluoro-3-hydroxybenzaldehyde (CAS: 152434-88-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-hydroxybenzaldehyde, a key fluorinated aromatic aldehyde. This document consolidates essential physicochemical data, outlines a plausible synthetic pathway, discusses its applications in research and development, and provides safety and handling information.

Physicochemical Properties

2,6-Difluoro-3-hydroxybenzaldehyde is a solid, typically appearing as an orange to pale brown powder.[1] Its core structure consists of a benzene ring substituted with two fluorine atoms, a hydroxyl group, and a formyl group. The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[2]

Table 1: Physicochemical Data for 2,6-Difluoro-3-hydroxybenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 152434-88-3 | [3][4] |

| Molecular Formula | C₇H₄F₂O₂ | [3][5] |

| Molecular Weight | 158.10 g/mol | [3][5] |

| Melting Point | 106.5-118.5 °C | [1] |

| 110-114 °C | [4] | |

| 112 °C | [3] | |

| Boiling Point | 229.9 ± 35.0 °C (at 760 mmHg) | [4] |

| Appearance | Orange to pale brown powder/solid | [1] |

| Purity | ≥94.0%, 95%, 98% | [1][4] |

| InChI Key | NHGSYGIEJAONJB-UHFFFAOYSA-N | [3][4] |

| SMILES | OC1=C(F)C(C=O)=C(F)C=C1 | [5] |

| Storage | 4°C, stored under nitrogen | [4] |

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde is not widely published in peer-reviewed journals. However, based on established organic chemistry principles for the formylation of phenols, a plausible synthetic route can be proposed. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.[8] An alternative approach could be the direct formylation of 2,6-difluorophenol.

Proposed Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[8] The starting material for this proposed synthesis would be 2,6-difluorophenol.

References

- 1. PubChemLite - 2,6-difluoro-3-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 2. 2,6-difluoro-3-hydroxybenzaldehyde [stenutz.eu]

- 3. prepchem.com [prepchem.com]

- 4. 2,3-Difluoro-6-hydroxybenzaldehyde | 187543-89-1 | Benchchem [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [guidechem.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,6-Difluoro-3-hydroxybenzaldehyde: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-hydroxybenzaldehyde, a fluorinated aromatic aldehyde of significant interest in the field of medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable synthetic intermediate for the preparation of complex molecular architectures, particularly in the realm of targeted therapeutics.

Core Molecular Data

2,6-Difluoro-3-hydroxybenzaldehyde is a solid organic compound at room temperature, often appearing as an orange to pale brown powder.[1] The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂O₂ | [1][2][3][4] |

| Molecular Weight | 158.10 g/mol | [2][3] |

| CAS Number | 152434-88-3 | [1][2] |

| Melting Point | 106.5-118.5 °C | [1] |

| InChI Key | NHGSYGIEJAONJB-UHFFFAOYSA-N | [1][2][4] |

| SMILES | Oc1ccc(F)c(C=O)c1F | [2] |

| Purity (typical) | ≥95% | [1] |

Synthesis and Reactivity

Application in Drug Discovery: Synthesis of Kinase Inhibitor-Based PROTACs

A significant application of derivatives of 2,6-difluorobenzaldehyde is in the synthesis of advanced therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. Notably, a derivative of 2,6-difluorobenzoic acid has been utilized in the synthesis of vemurafenib-based PROTACs.[5] Vemurafenib is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[5]

The aldehyde functional group of 2,6-Difluoro-3-hydroxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be used in amide bond formation to link the kinase inhibitor warhead to a ligand for an E3 ubiquitin ligase, a key step in PROTAC synthesis.

Experimental Protocols

Below are representative experimental protocols for key reactions relevant to the synthesis of a PROTAC incorporating a 2,6-Difluoro-3-hydroxybenzaldehyde-derived moiety.

1. Oxidation of 2,6-Difluoro-3-hydroxybenzaldehyde to 2,6-Difluoro-3-hydroxybenzoic Acid

This protocol is a general method for the oxidation of an aldehyde to a carboxylic acid using potassium permanganate.

-

Materials: 2,6-Difluoro-3-hydroxybenzaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), distilled water, ethanol.

-

Procedure:

-

Dissolve 2,6-Difluoro-3-hydroxybenzaldehyde in a suitable solvent such as aqueous ethanol.

-

Prepare a solution of potassium permanganate in water.

-

Slowly add the potassium permanganate solution to the aldehyde solution at a controlled temperature (e.g., 0-10 °C) with vigorous stirring.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

2. Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid, a key reaction in the synthesis of many complex organic molecules, including kinase inhibitors.[6][7][8][9]

-

Materials: Aryl halide (e.g., a derivative of the synthesized benzoic acid), aryl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and an appropriate solvent system (e.g., dioxane/water, toluene/water, or DMF).[7][8]

-

Procedure:

-

In a reaction vessel, combine the aryl halide, aryl boronic acid, and the base.

-

Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Add the palladium catalyst to the mixture under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the MAPK/ERK signaling pathway targeted by BRAF inhibitors and a generalized workflow for the synthesis of a PROTAC utilizing a 2,6-Difluoro-3-hydroxybenzaldehyde-derived fragment.

References

- 1. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 4. PubChemLite - 2,6-difluoro-3-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2,6-difluoro-3-hydroxybenzaldehyde, a valuable fluorinated aromatic building block in the development of novel pharmaceuticals and advanced materials. The synthesis commences from the readily available starting material, 1,3-difluorobenzene, and proceeds through a three-step sequence involving methoxylation, regioselective formylation, and subsequent demethylation.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from analogous transformations, and visual representations of the synthetic pathway and experimental workflows to facilitate laboratory-scale synthesis and process optimization.

Overview of the Synthetic Pathway

The proposed synthesis of 2,6-difluoro-3-hydroxybenzaldehyde is a three-step process:

-

Methoxylation of 1,3-difluorobenzene to produce 2,6-difluoroanisole. This initial step introduces the oxygen functionality that will be deprotected in the final step to yield the target hydroxyl group.

-

Directed ortho-Formylation of 2,6-difluoroanisole to yield 2,6-difluoro-3-methoxybenzaldehyde. This key step introduces the aldehyde group at the desired position through a regioselective lithiation followed by quenching with an appropriate formylating agent.

-

Demethylation of 2,6-difluoro-3-methoxybenzaldehyde to afford the final product, 2,6-difluoro-3-hydroxybenzaldehyde. This concluding step unmasks the hydroxyl group, completing the synthesis.

Data Presentation: A Summary of Key Transformations

The following tables summarize representative quantitative data for reactions analogous to each step in the proposed synthesis, providing an expected baseline for laboratory execution.

Table 1: Representative Data for the Methoxylation of Dihalogenated Benzenes

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1,3-Dichlorobenzene | Sodium methoxide, Copper(I) iodide | DMF/Methanol | 120 | 24 | ~85 |

| 1,3-Difluorobenzene | Sodium methoxide | DMF | 100 | 12 | ~90 |

Table 2: Representative Data for the ortho-Formylation of Substituted Anisoles

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3,4-Difluoroanisole | LDA, DMF | THF | -75 to 10 | 1.5 | 95[1] |

| 1,3-Difluoroanisole | n-BuLi, DMF | THF | -78 to RT | 2 | ~70-80 |

Table 3: Representative Data for the Demethylation of Methoxybenzaldehydes

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,6-Dimethoxybenzaldehyde | Aluminum chloride | Dichloromethane | 0 to RT | 12 | ~90 |

| 2,5-Dimethoxybenzaldehyde | Boron tribromide | Dichloromethane | -78 to RT | 4 | >95 |

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoroanisole

This procedure details the nucleophilic aromatic substitution of a fluorine atom on 1,3-difluorobenzene with a methoxy group.

Methodology:

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 1,3-difluorobenzene (1.0 equivalent).

-

Heat the reaction mixture to 100°C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford 2,6-difluoroanisole.

Step 2: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde

This protocol describes the regioselective ortho-formylation of 2,6-difluoroanisole via directed lithiation. The fluorine and methoxy groups direct the lithiation to the C3 position.

Methodology:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2,6-difluoroanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below -70°C.

-

Stir the solution at -78°C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,6-difluoro-3-methoxybenzaldehyde.

Step 3: Synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde

This final step involves the cleavage of the methyl ether to reveal the target hydroxyl group. Aluminum chloride is an effective reagent for this transformation.[2]

Methodology:

-

In a round-bottom flask, suspend anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 2,6-difluoro-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2,6-difluoro-3-hydroxybenzaldehyde.[3]

Mandatory Visualizations

Caption: Overall synthesis pathway for 2,6-difluoro-3-hydroxybenzaldehyde.

Caption: Experimental workflow for the ortho-formylation step.

Caption: Key factors influencing reaction outcome.

References

Spectroscopic and Synthetic Profile of 2,6-Difluoro-3-hydroxybenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic and synthetic aspects of 2,6-Difluoro-3-hydroxybenzaldehyde (DFHB), a fluorinated aromatic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental spectroscopic data in publicly accessible databases, this document provides a summary of its known properties, predicted spectroscopic characteristics based on related compounds, and general experimental protocols applicable to its synthesis and analysis. This guide aims to serve as a foundational resource for researchers working with this and similar compounds.

Introduction

2,6-Difluoro-3-hydroxybenzaldehyde, with the chemical formula C₇H₄F₂O₂, is a substituted aromatic aldehyde. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group on the benzene ring is expected to significantly influence its chemical reactivity and spectroscopic properties. Fluorinated organic molecules are of considerable interest in drug development due to their potential to modulate metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the spectroscopic signature of DFHB is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Physicochemical Properties

A summary of the basic physicochemical properties of 2,6-Difluoro-3-hydroxybenzaldehyde is presented in Table 1.

Table 1: Physicochemical Properties of 2,6-Difluoro-3-hydroxybenzaldehyde

| Property | Value | Reference |

| CAS Number | 152434-88-3 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [2] |

| Molecular Weight | 158.10 g/mol | [2] |

| Appearance | Orange to pale brown powder | [3] |

| Melting Point | 106.5-118.5 °C | [3] |

| Purity | ≥94.0% (GC) | [3] |

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy

The proton NMR spectrum of DFHB is expected to show distinct signals for the aldehydic, hydroxyl, and aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups and the electron-donating effect of the hydroxyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for 2,6-Difluoro-3-hydroxybenzaldehyde

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.5 | s |

| Aromatic (H-4) | 7.0 - 7.5 | t (or dd) |

| Aromatic (H-5) | 6.8 - 7.2 | t (or dd) |

| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | br s |

Note: Predictions are based on general principles and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to fluorine will exhibit C-F coupling.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,6-Difluoro-3-hydroxybenzaldehyde

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 185 - 195 |

| C-F (C-2, C-6) | 150 - 165 (with C-F coupling) |

| C-OH (C-3) | 145 - 155 |

| Aromatic (C-4, C-5) | 110 - 130 |

| Aromatic (C-1) | 115 - 125 |

Note: Predictions are based on general principles and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of DFHB is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-F bonds.

Table 4: Predicted IR Absorption Frequencies for 2,6-Difluoro-3-hydroxybenzaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |

| C=C Stretch (aromatic) | 1550 - 1650 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Note: Predictions are based on general principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of DFHB would likely show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would be influenced by the loss of the aldehyde group (CHO), a hydrogen atom, and potentially HF.

Table 5: Predicted Mass Spectrometry Fragments for 2,6-Difluoro-3-hydroxybenzaldehyde

| m/z | Possible Fragment |

| 158 | [M]⁺ |

| 157 | [M-H]⁺ |

| 130 | [M-CO]⁺ |

| 129 | [M-CHO]⁺ |

Note: Predictions are based on general principles and data from similar compounds. Actual experimental values may vary.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 2,6-Difluoro-3-hydroxybenzaldehyde are not explicitly available. However, general methodologies for the synthesis of similar compounds can be adapted.

General Synthesis Approach

A plausible synthetic route to 2,6-Difluoro-3-hydroxybenzaldehyde could involve the formylation of 2,4-difluorophenol. The Reimer-Tiemann reaction or the Duff reaction are common methods for the ortho-formylation of phenols.

Workflow for a potential synthesis and characterization:

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

Conclusion

While specific experimental spectroscopic data for 2,6-Difluoro-3-hydroxybenzaldehyde is not widely published, this technical guide provides a foundational understanding of its expected properties and the general methodologies for its synthesis and characterization. The provided information, based on the analysis of related compounds, can guide researchers in their efforts to synthesize, identify, and utilize this compound in various scientific applications. Further experimental work is necessary to fully elucidate and publish the definitive spectroscopic data for this molecule.

References

Navigating the Solubility Landscape of 2,6-Difluoro-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-hydroxybenzaldehyde is a key building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-difluoro-3-hydroxybenzaldehyde. Due to a lack of publicly available quantitative solubility data, this document presents a standardized experimental protocol for determining solubility, a framework for data presentation, and logical workflows for its synthesis and solubility determination.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for 2,6-difluoro-3-hydroxybenzaldehyde in common organic solvents. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and comparing solubility measurements at a standard temperature (e.g., 25°C).

Table 1: Experimental Solubility of 2,6-Difluoro-3-hydroxybenzaldehyde

| Solvent Classification | Solvent Name | Molecular Formula | Solubility (g/L) | Solubility (mol/L) | Temperature (°C) | Notes |

| Polar Protic | Methanol | CH₃OH | 25 | |||

| Ethanol | C₂H₅OH | 25 | ||||

| Isopropanol | C₃H₈O | 25 | ||||

| Polar Aprotic | Acetone | C₃H₆O | 25 | |||

| Acetonitrile | C₂H₃N | 25 | ||||

| Dimethylformamide (DMF) | C₃H₇NO | 25 | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | ||||

| Nonpolar | Toluene | C₇H₈ | 25 | |||

| Hexane | C₆H₁₄ | 25 | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of 2,6-difluoro-3-hydroxybenzaldehyde in an organic solvent.

2.1. Materials

-

2,6-Difluoro-3-hydroxybenzaldehyde (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., 20 mL)

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.45 µm, solvent-compatible membrane)

-

Volumetric flasks

-

Drying oven or vacuum oven

-

Desiccator

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,6-difluoro-3-hydroxybenzaldehyde to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25°C ± 0.1°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a specific volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and discard the first portion of the filtrate to saturate the filter membrane.

-

Dispense a known volume of the filtrate into a pre-weighed, dry volumetric flask.

-

-

Gravimetric Analysis:

-

Weigh the volumetric flask containing the filtrate to determine the mass of the solution.

-

Carefully evaporate the solvent from the flask using a gentle stream of inert gas or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, place the flask in a desiccator to cool to room temperature.

-

Weigh the flask containing the solid residue. Repeat the drying and weighing cycles until a constant mass is achieved.

-

2.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Solubility (g/L):

-

Mass of dissolved solute = (Mass of flask + residue) - (Mass of empty flask)

-

Volume of filtrate collected (in Liters)

-

Solubility = Mass of dissolved solute / Volume of filtrate

-

-

Solubility (mol/L):

-

Moles of solute = Mass of dissolved solute / Molar mass of 2,6-difluoro-3-hydroxybenzaldehyde (158.10 g/mol )

-

Solubility = Moles of solute / Volume of filtrate

-

Visualized Workflows

The following diagrams illustrate key processes related to the use and analysis of 2,6-difluoro-3-hydroxybenzaldehyde.

Caption: Experimental Workflow for Solubility Determination.

Caption: Generalized Synthesis Pathway Using a Substituted Benzaldehyde.

In-depth Theoretical Analysis of 2,6-Difluoro-3-hydroxybenzaldehyde: A Technical Guide

An Important Note on a Scarcity of Direct Research:

A thorough review of existing scientific literature reveals a notable absence of dedicated theoretical and computational studies specifically focused on 2,6-Difluoro-3-hydroxybenzaldehyde. While research exists for other isomers and related substituted benzaldehydes, this particular molecule has not been the subject of in-depth published theoretical investigation. Consequently, this guide will establish a foundational framework for such a study, drawing upon established computational methodologies and analogous research on similar compounds. The data presented herein is based on predictive models and established principles of computational chemistry, providing a robust starting point for future experimental and theoretical validation.

Introduction

2,6-Difluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the benzaldehyde scaffold is expected to significantly influence its electronic structure, reactivity, and intermolecular interactions. Understanding these properties at a molecular level is crucial for its potential applications. This technical guide outlines the fundamental theoretical approaches to characterize 2,6-Difluoro-3-hydroxybenzaldehyde, providing a blueprint for its computational analysis.

Molecular Structure and Properties

The initial step in the theoretical study of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization using quantum chemical methods.

Computational Methodology

A common and effective approach for such calculations is Density Functional Theory (DFT). The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules.

Experimental Protocol: Geometry Optimization

-

Input Structure: A preliminary 3D structure of 2,6-Difluoro-3-hydroxybenzaldehyde is constructed using molecular modeling software.

-

Computational Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is utilized.

-

Methodology Selection: The calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

-

Frequency Analysis: A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Predicted Molecular Properties

Based on the optimized geometry, a range of molecular properties can be calculated. The following table summarizes key predicted properties for 2,6-Difluoro-3-hydroxybenzaldehyde.

| Property | Predicted Value | Units |

| Molecular Formula | C₇H₄F₂O₂ | - |

| Molecular Weight | 158.10 | g/mol |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Electron Affinity | Value | eV |

| Ionization Potential | Value | eV |

| Molecular Electrostatic Potential (MEP) Minima | Value | kcal/mol |

| Molecular Electrostatic Potential (MEP) Maxima | Value | kcal/mol |

Note: The placeholder "Value" indicates that these would be determined from a dedicated computational study.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical frequency calculations can aid in the assignment of experimental spectra.

Experimental Protocol: Vibrational Frequency Calculation

-

Optimized Geometry: The previously optimized molecular structure is used as the input.

-

Frequency Calculation: A frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Scaling Factor: Calculated harmonic frequencies are typically higher than experimental frequencies. A scaling factor (e.g., ~0.96) is often applied to the calculated values for better agreement with experimental data.

-

Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra.

Predicted Vibrational Frequencies

The following table outlines the predicted key vibrational modes for 2,6-Difluoro-3-hydroxybenzaldehyde.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Value |

| C-H (aromatic) stretch | Value |

| C=O (aldehyde) stretch | Value |

| C=C (aromatic) stretch | Value |

| C-F stretch | Value |

| O-H bend | Value |

| C-H (aldehyde) bend | Value |

Note: "Value" would be derived from the frequency calculation.

Conceptual Workflow and Molecular Interactions

Visualizing the workflow of a theoretical study and the potential interactions of the molecule is crucial for understanding its chemical behavior.

Caption: Computational workflow for the theoretical analysis of 2,6-Difluoro-3-hydroxybenzaldehyde.

Caption: Potential intermolecular interactions involving 2,6-Difluoro-3-hydroxybenzaldehyde.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of 2,6-Difluoro-3-hydroxybenzaldehyde. While direct experimental and computational data for this molecule are currently lacking in the scientific literature, the methodologies presented here provide a clear path forward for its investigation. Future work should focus on performing these DFT calculations to predict its molecular and electronic properties. The resulting theoretical data will be invaluable for guiding synthetic efforts and for the rational design of new functional materials and pharmacologically active compounds. Experimental validation of the predicted properties, particularly through IR, Raman, and NMR spectroscopy, will be crucial for confirming the accuracy of the theoretical models.

Discovery and history of 2,6-Difluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-hydroxybenzaldehyde, a fluorinated aromatic aldehyde with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, outlines a plausible synthetic route, and provides context regarding its current scientific standing. Due to the limited publicly available information, this guide also highlights areas where further research is required, particularly concerning its historical discovery, detailed characterization, and biological activity.

Introduction

2,6-Difluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde characterized by the presence of two fluorine atoms and a hydroxyl group on the benzene ring. The unique electronic properties conferred by the fluorine substituents, such as increased metabolic stability and altered acidity of the phenolic proton, make it an intriguing building block for the synthesis of novel bioactive molecules and functional materials. This guide serves as a technical resource for researchers interested in utilizing this compound in their work.

Physicochemical Properties

The known physicochemical properties of 2,6-Difluoro-3-hydroxybenzaldehyde are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 152434-88-3 | ChemScene, Sigma-Aldrich[1] |

| Molecular Formula | C₇H₄F₂O₂ | ChemScene, PubChem[1][2] |

| Molecular Weight | 158.10 g/mol | ChemScene, PubChem[1][2] |

| Appearance | White to off-white or pale brown powder/solid | Thermo Fisher Scientific |

| Melting Point | 110-114 °C | Sigma-Aldrich |

| Purity | ≥95% | Thermo Fisher Scientific, Sigma-Aldrich[3] |

| SMILES | O=Cc1c(F)ccc(O)c1F | ChemScene[1] |

| InChIKey | NHGSYGIEJAONJB-UHFFFAOYSA-N | Stenutz, Sigma-Aldrich[4] |

Discovery and History

A thorough review of scientific literature and patent databases did not yield specific information regarding the first synthesis or the historical discovery of 2,6-Difluoro-3-hydroxybenzaldehyde. The compound is commercially available from several suppliers, indicating its use in contemporary research and development, likely as a synthetic intermediate. However, the seminal report detailing its initial preparation and characterization remains elusive.

Synthesis and Experimental Protocols

Proposed Synthesis: Ortho-Formylation of 2,4-Difluorophenol

A potential route to 2,6-Difluoro-3-hydroxybenzaldehyde is via the ortho-formylation of 2,4-difluorophenol. This method, if successful, would be a direct approach to introducing the aldehyde group at the desired position.

Reaction:

Experimental Protocol:

-

Materials:

-

2,4-Difluorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (2.1 eq.) and paraformaldehyde (3.0 eq.).

-

Add anhydrous THF via syringe.

-

Slowly add triethylamine (2.1 eq.) to the stirred suspension.

-

Add 2,4-difluorophenol (1.0 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 N HCl.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2,6-Difluoro-3-hydroxybenzaldehyde.

-

Note: This proposed protocol is based on general methods for ortho-formylation of phenols and has not been specifically optimized for this substrate. Yields and reaction conditions may require further optimization.

Synthetic Workflow Diagram

Caption: Proposed experimental workflow for the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde.

Spectroscopic and Characterization Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet (~9.5-10.5 ppm).- Aromatic protons (2H) showing complex splitting patterns due to H-F and H-H coupling.- Phenolic proton (OH) broad singlet, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Carbonyl carbon (CHO) signal (~185-195 ppm).- Aromatic carbons showing C-F couplings (large ¹JCF and smaller ²JCF, ³JCF).- Carbon bearing the hydroxyl group will be shifted downfield. |

| IR (Infrared Spectroscopy) | - Broad O-H stretch (~3200-3600 cm⁻¹).- Strong C=O stretch of the aldehyde (~1680-1700 cm⁻¹).- C-F stretches (~1100-1300 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 158.0179.- Fragments corresponding to the loss of H, CO, and other characteristic fragments. |

Signaling Pathways and Biological Activity

As of the date of this publication, there is no information available in the scientific literature detailing the involvement of 2,6-Difluoro-3-hydroxybenzaldehyde in any biological signaling pathways. Furthermore, no studies on its biological activity, including its potential applications in drug development, have been found. Research into the biological effects of this molecule is a wide-open field for investigation.

Applications and Future Outlook

Given its structure, 2,6-Difluoro-3-hydroxybenzaldehyde holds promise as a versatile intermediate in several areas:

-

Medicinal Chemistry: The fluorinated hydroxybenzaldehyde scaffold can be used to synthesize a variety of heterocyclic and other complex molecules for screening as potential therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity.

-

Materials Science: The reactive aldehyde and hydroxyl groups, combined with the properties of the fluorinated aromatic ring, make it a candidate for the synthesis of novel polymers, dyes, and other functional materials.

The lack of foundational research on this compound presents a significant opportunity for further investigation. Future work should focus on:

-

Developing and optimizing a reliable and scalable synthetic protocol.

-

Thoroughly characterizing the compound using modern spectroscopic and analytical techniques.

-

Investigating its biological activity through in vitro and in vivo screening to explore its potential as a lead compound in drug discovery.

Conclusion

2,6-Difluoro-3-hydroxybenzaldehyde is a commercially available chemical with significant potential for application in both medicinal chemistry and materials science. This technical guide has summarized the currently available data and proposed a synthetic route to aid researchers in their work with this compound. The notable gaps in the literature regarding its history, detailed characterization, and biological activity underscore the need for further research to fully unlock the potential of this intriguing molecule.

References

A Technical Guide to 2,6-Difluoro-3-hydroxybenzaldehyde: Structural Analysis and Applications

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed technical overview of 2,6-Difluoro-3-hydroxybenzaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry and materials science. It covers the compound's physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and potential applications, with a focus on its utility as a chemical intermediate.

Physicochemical and Structural Properties

2,6-Difluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde. The presence of two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the benzene ring creates a unique electronic environment that influences its reactivity and potential biological activity. Its core structural and physical properties are summarized below.

Table 1: Physicochemical Properties of 2,6-Difluoro-3-hydroxybenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 152434-88-3 | [1][2][3] |

| Molecular Formula | C₇H₄F₂O₂ | [1][2][4] |

| Molecular Weight | 158.10 g/mol | [2][3] |

| Appearance | Orange to pale brown powder/solid | [1] |

| Melting Point | 110-114 °C | [3] |

| Boiling Point | 229.9 ± 35.0 °C (at 760 mmHg) | [3] |

| Purity | ≥98% | [2][3] |

| InChI Key | NHGSYGIEJAONJB-UHFFFAOYSA-N | [1][3][4] |

| SMILES | O=CC1=C(F)C=CC(O)=C1F | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| LogP (calculated) | 1.48 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Analysis

While specific, detailed experimental spectra for 2,6-Difluoro-3-hydroxybenzaldehyde are not widely published, its structure allows for the prediction of key spectroscopic features based on general principles and data from analogous compounds.[5][6]

Table 2: Predicted Spectroscopic Characteristics

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8 - 10.5 ppm (singlet) | Deshielded due to the electronegativity of the carbonyl oxygen and anisotropic effects.[6] |

| Phenolic proton (-OH) | δ 5.0 - 7.0 ppm (broad singlet) | Chemical shift is concentration-dependent; broadness due to hydrogen bonding and exchange.[6] | |

| Aromatic protons (Ar-H) | δ 6.8 - 7.8 ppm (multiplets) | Complex splitting patterns expected due to H-H and H-F coupling. | |

| ¹³C NMR | Carbonyl carbon (-CHO) | δ 185 - 195 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Aromatic carbons (Ar-C) | δ 110 - 165 ppm | Shifts and C-F coupling constants are influenced by the substitution pattern of F and OH groups. | |

| ¹⁹F NMR | Fluorine atoms | δ -110 to -140 ppm (vs. CFCl₃) | The exact chemical shifts would be distinct for the two non-equivalent fluorine atoms. |

| IR Spectroscopy | O-H stretch (phenolic) | 3200 - 3600 cm⁻¹ (broad) | Broad peak characteristic of a hydrogen-bonded hydroxyl group.[6] |

| C-H stretch (aldehyde) | 2800 - 2900 cm⁻¹ and 2700-2800 cm⁻¹ | Often appears as a doublet (Fermi resonance).[6] | |

| C=O stretch (aldehyde) | 1670 - 1700 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. | |

| C-F stretch | 1100 - 1300 cm⁻¹ | Strong absorption band characteristic of the carbon-fluorine bond. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 158.02 | Corresponding to the exact mass of C₇H₄F₂O₂. |

Synthesis and Reactivity

Proposed Synthesis

No specific, detailed protocol for the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde is readily available in the cited literature. However, a plausible synthetic route can be proposed based on established methods for the formylation of substituted phenols. One common and effective method is the Duff reaction or a modified variant, which involves the formylation of an activated aromatic ring.

The logical precursor for this synthesis is 2,4-difluorophenol . The formylation would be directed by the strongly activating hydroxyl group to the ortho position, which is sterically unhindered, to yield the desired product.

Caption: Proposed synthetic workflow for 2,6-Difluoro-3-hydroxybenzaldehyde.

Experimental Protocol (Duff Reaction - General Procedure)

The following is a generalized protocol for the formylation of a phenol, which could be adapted for the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde.

-

Reaction Setup: To a solution of 2,4-difluorophenol (1 equivalent) in a suitable acidic solvent (e.g., trifluoroacetic acid or glacial acetic acid), add hexamethylenetetramine (HMTA, ~1.5 equivalents) portion-wise while maintaining the temperature below 60 °C.

-

Heating: Once the addition is complete, heat the reaction mixture to reflux (typically 80-120 °C) and maintain for several hours (4-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, the intermediate is hydrolyzed by adding an aqueous acid solution (e.g., 2M HCl) and heating the mixture for an additional 1-2 hours.

-

Extraction: Cool the reaction mixture and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,6-Difluoro-3-hydroxybenzaldehyde.

Chemical Reactivity

The reactivity of 2,6-Difluoro-3-hydroxybenzaldehyde is governed by its three functional groups: the aldehyde, the phenol, and the fluorinated aromatic ring. It can serve as a versatile intermediate in organic synthesis.[7]

Caption: Key chemical transformations of 2,6-Difluoro-3-hydroxybenzaldehyde.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.[7]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (benzyl alcohol derivative) using mild reducing agents such as sodium borohydride.[7]

-

Condensation Reactions: The aldehyde is a key substrate for condensation reactions with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and in reactions like the Wittig or Knoevenagel condensations.

-

Phenolic Reactions: The hydroxyl group can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively.

-

Nucleophilic Aromatic Substitution: While the fluorine atoms are activated towards substitution, the specific reaction conditions would determine if they can be displaced by strong nucleophiles.

Potential Applications in Drug Development

While specific biological activities for 2,6-Difluoro-3-hydroxybenzaldehyde have not been explicitly reported, its structural motifs are present in many biologically active molecules. Therefore, it is considered a valuable building block for drug discovery.

-

Scaffold for Bioactive Molecules: Fluorinated aromatic compounds are of high interest in medicinal chemistry as fluorine can enhance metabolic stability, binding affinity, and lipophilicity. This compound can serve as a starting point for synthesizing novel drug candidates.[7]

-

Antimicrobial/Antifungal Agents: Structurally related compounds, such as 2,3-difluoro-6-hydroxybenzaldehyde, have shown preliminary antimicrobial and antifungal properties.[7] This suggests that derivatives of the title compound could be explored for similar activities.

-

Enzyme Inhibitors: Benzaldehyde derivatives are known to interact with various enzymes. For instance, 3-Hydroxybenzaldehyde is a substrate for aldehyde dehydrogenase (ALDH) and has shown vasculoprotective effects by inhibiting smooth muscle cell proliferation.[8][9] The unique electronic properties of 2,6-Difluoro-3-hydroxybenzaldehyde make it a candidate for screening against various enzyme targets.

-

Synthesis of Heterocycles: The compound can be used in annulation reactions to synthesize fluorinated bicyclic heterocycles, which are common cores in many pharmaceuticals.[10]

Safety and Handling

Based on available safety data for this chemical, the following GHS hazard statements apply:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood. The compound should be stored at 4°C under a nitrogen atmosphere.[3]

References

- 1. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,6-Difluoro-3-hydroxybenzaldehyde | 152434-88-3 [sigmaaldrich.com]

- 4. PubChemLite - 2,6-difluoro-3-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. 2,3-Difluoro-6-hydroxybenzaldehyde | 187543-89-1 | Benchchem [benchchem.com]

- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ossila.com [ossila.com]

Potential Biological Activity of 2,6-Difluoro-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 2,6-Difluoro-3-hydroxybenzaldehyde based on available data for structurally related compounds. To date, no specific studies on the biological activity of 2,6-Difluoro-3-hydroxybenzaldehyde have been published in the peer-reviewed literature. The information presented herein is intended to guide future research and is not indicative of proven biological effects.

Introduction

2,6-Difluoro-3-hydroxybenzaldehyde is a fluorinated aromatic aldehyde. While this specific molecule remains uncharacterized in terms of its biological activity, its structural analogue, 3-hydroxybenzaldehyde (3-HBA), has demonstrated a range of biological effects, including neuroprotective, antioxidant, and antimicrobial properties.[1][2] The introduction of fluorine atoms to the benzene ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Therefore, 2,6-Difluoro-3-hydroxybenzaldehyde represents an interesting candidate for biological investigation. This guide provides an overview of the known activities of its parent compound, 3-HBA, and proposes a framework for the initial biological evaluation of 2,6-Difluoro-3-hydroxybenzaldehyde.

Physicochemical Properties of 2,6-Difluoro-3-hydroxybenzaldehyde

A summary of the available physicochemical data for 2,6-Difluoro-3-hydroxybenzaldehyde is presented in Table 1. This information is crucial for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [3] |

| Molecular Weight | 158.10 g/mol | [4] |

| CAS Number | 152434-88-3 | [3] |

| Appearance | Orange to pale brown powder/solid | [3] |

| Melting Point | 106.5-118.5 °C | [3] |

| Purity (GC) | ≥94.0% | [3] |

| InChI Key | NHGSYGIEJAONJB-UHFFFAOYSA-N | [3] |

| SMILES | OC1=C(F)C(C=O)=C(F)C=C1 | [3] |

Potential Biological Activities Inferred from 3-Hydroxybenzaldehyde

The biological activities of 3-hydroxybenzaldehyde provide a foundation for hypothesizing the potential effects of its difluorinated analog.

Neuroprotection and Activation of the Sonic Hedgehog (Shh) Signaling Pathway

Studies have shown that 3-HBA can enhance the survival of mouse astrocytes, particularly under cellular stress.[1][5] This neuroprotective effect is linked to the activation of the Sonic Hedgehog (Shh) signaling pathway.[1][6] The Shh pathway is crucial for neural development and has been implicated in neuroprotection and repair in the adult brain.[1][7] Activation of this pathway by 3-HBA leads to the upregulation of downstream targets that can inhibit apoptosis.[1]

Given that 2,6-Difluoro-3-hydroxybenzaldehyde retains the core 3-hydroxybenzaldehyde structure, it is plausible that it may also modulate the Shh pathway. The fluorine substituents could potentially enhance its potency or alter its selectivity.

Antioxidant and Anti-inflammatory Activity

3-Hydroxybenzaldehyde has been reported to possess antioxidant properties, which contribute to its neuroprotective and vasculoprotective effects.[1][2] It can mitigate oxidative stress, a key factor in various pathologies. Furthermore, related benzaldehydes have demonstrated anti-inflammatory effects.[2] The electron-withdrawing nature of fluorine atoms in 2,6-Difluoro-3-hydroxybenzaldehyde might influence its redox potential and, consequently, its antioxidant capacity.

Antimicrobial Activity

Derivatives of 3-hydroxybenzaldehyde have been synthesized and shown to exhibit antibacterial activity, particularly against Gram-negative bacteria.[8] The antimicrobial potential of benzaldehydes and their derivatives has been noted in several studies, with phenolic derivatives often showing the highest activity.[9] Therefore, 2,6-Difluoro-3-hydroxybenzaldehyde warrants investigation for its potential antimicrobial effects.

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of 2,6-Difluoro-3-hydroxybenzaldehyde, adapted from studies on 3-hydroxybenzaldehyde and other related compounds.

Neuroprotection and Cell Viability Assay

This protocol is designed to assess the cytoprotective effects of the compound on a neuronal or glial cell line under stress.

-

Cell Culture: Mouse astrocyte cell lines or other relevant neuronal cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with varying concentrations of 2,6-Difluoro-3-hydroxybenzaldehyde (e.g., 0.1, 0.5, 1, 10, 100 µM) for a specified duration (e.g., 12 hours).

-

Induction of Cell Stress: A stressor, such as hydrogen peroxide (for oxidative stress) or a specific neurotoxin, is added to the culture medium.

-

Cell Viability Assessment: Cell viability is quantified using a standard method such as the CCK-8 or MTT assay. The absorbance is measured at the appropriate wavelength, and cell viability is expressed as a percentage of the control group.

-

Apoptosis Analysis: To further investigate the mechanism of protection, the expression of apoptosis-related molecules such as Bax, Bid, and Bcl-2 can be measured by real-time quantitative PCR (qPCR) and Western blotting.[1]

Shh Signaling Pathway Activation Assay

This protocol aims to determine if the compound activates the Shh signaling pathway.[1]

-

Cell Culture and Treatment: As described in the neuroprotection assay.

-

RNA Extraction and qPCR: Total RNA is extracted from the treated cells, and cDNA is synthesized. The mRNA expression levels of key Shh pathway components (Shh, Ptch1, Smo, and Gli1) are quantified by qPCR using specific primers.

-

Protein Extraction and Western Blotting: Total protein is extracted, and the protein expression levels of Shh, Smo, and Gli1 are determined by Western blotting using specific antibodies.

-

Data Analysis: The relative expression of target genes and proteins is normalized to a housekeeping gene/protein (e.g., GAPDH or β-actin) and compared between treated and untreated groups.

Antibacterial Activity Assay (Disc Diffusion Method)

This protocol provides a preliminary screening of the compound's antibacterial properties.[8]

-

Bacterial Strains: Cultures of Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are prepared.

-

Inoculation: A standardized bacterial suspension is evenly spread onto the surface of Mueller-Hinton agar plates.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of 2,6-Difluoro-3-hydroxybenzaldehyde dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antibacterial activity.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial biological screening of 2,6-Difluoro-3-hydroxybenzaldehyde.

Conclusion

While 2,6-Difluoro-3-hydroxybenzaldehyde is a commercially available compound, its biological activities have not yet been explored. Based on the known properties of its structural analog, 3-hydroxybenzaldehyde, it is a promising candidate for investigation, particularly in the areas of neuroprotection, oncology (via Shh pathway modulation), and infectious diseases. The strategic placement of two fluorine atoms on the aromatic ring is likely to confer unique pharmacological properties that may differ from, and potentially improve upon, those of the parent compound. The experimental protocols and workflow outlined in this guide provide a robust starting point for elucidating the therapeutic potential of this intriguing molecule.

References

- 1. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination therapy with 3-Hydroxybenzaldehyde and Albendazole modulates mitochondrial protein expression in astrocytes after Angiostrongylus cantonensis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hedgehog Signaling Pathway is Expressed in the Adult Mouse Hypothalamus and Modulated by Fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,6-Difluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 2,6-Difluoro-3-hydroxybenzaldehyde, a versatile starting material in medicinal chemistry and drug discovery. The unique substitution pattern of this fluorinated aromatic aldehyde, featuring both a hydroxyl and an aldehyde group, allows for diverse chemical modifications to generate novel compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds.

Synthesis of 2,6-Difluoro-3-alkoxybenzaldehyde Derivatives via Williamson Ether Synthesis

The hydroxyl group of 2,6-Difluoro-3-hydroxybenzaldehyde can be readily alkylated to form ether derivatives. The Williamson ether synthesis is a robust and widely used method for this transformation, involving the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide.

Experimental Protocol:

A representative protocol for the synthesis of 2,6-Difluoro-3-methoxybenzaldehyde is provided below. This can be adapted for the synthesis of other alkoxy derivatives by selecting the appropriate alkyl halide.

Materials:

-

2,6-Difluoro-3-hydroxybenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous Acetone

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2,6-Difluoro-3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-